molecular formula C16H21N3O5S B2538748 (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide CAS No. 2097939-61-0

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide

Cat. No.: B2538748
CAS No.: 2097939-61-0
M. Wt: 367.42
InChI Key: VUYIEWOHGICUCK-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide is an α,β-unsaturated amide (enamide) featuring a methylated amide nitrogen and a formamido group at the 4-position. This formamido group is linked to a phenyl ring substituted with a morpholine-4-sulfonyl moiety.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-17-15(20)3-2-8-18-16(21)13-4-6-14(7-5-13)25(22,23)19-9-11-24-12-10-19/h2-7H,8-12H2,1H3,(H,17,20)(H,18,21)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYIEWOHGICUCK-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the but-2-enamide backbone: This can be achieved through a condensation reaction between an appropriate amine and a but-2-enamide derivative under acidic or basic conditions.

    Introduction of the phenylformamido group: This step involves the reaction of the but-2-enamide intermediate with a phenylformamide derivative, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the morpholine-4-sulfonyl group: The final step involves the reaction of the intermediate with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of appropriate catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

The unique structure of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide positions it as a candidate for drug development, particularly in targeting specific diseases.

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, modifications in the phenyl and morpholine groups can enhance efficacy against various cancers, including colon cancer cells (HT29) and leukemia cells (Jurkat T cells) .

Biochemical Research

The compound's ability to interact with biological macromolecules makes it suitable for biochemical studies.

  • Enzyme Inhibition : The morpholino sulfonyl group may facilitate binding to enzyme active sites, potentially leading to the development of enzyme inhibitors. This could be particularly relevant in the context of metabolic disorders or cancer therapy .

Material Science

Due to its unique chemical properties, the compound may find applications in developing novel materials.

  • Polymer Chemistry : The amide functionalities can be utilized to synthesize polymers with tailored properties for specific applications, such as drug delivery systems or biodegradable materials.

Antimicrobial Evaluation

In vitro studies on similar compounds have shown significant antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for derivatives were noted as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .

Cytotoxicity Assays

Research has demonstrated that related compounds exhibit enhanced cytotoxicity against cancer cell lines when electron-donating groups are present. For example, compounds with naphthalene rings showed significant growth inhibition in HT29 colon cancer cells, suggesting that modifications in the structure of this compound could similarly enhance its antitumor properties .

Antimicrobial and Antitumor Activity Data

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The table below highlights key structural differences between the target compound and analogous enamide/butenamide derivatives:

Compound Name Core Structure Key Substituents Functional Group Impact Reference
(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide But-2-enamide Morpholine-4-sulfonylphenyl, methylamide High polarity due to sulfonyl group; potential for stable crystalline forms
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)but-2-enamide (free base) But-2-enamide Dimethylamino, furopyrimidinyl, hydroxy-phenylethylamino Basic amino groups; furopyrimidine enhances π-π stacking; hydroxy enables H-bonding
(E)-4-((N-(2-(4-methoxyphenyl)-2-oxoethyl)-4-methylphenyl)sulfonamido)but-2-enoate But-2-enoate (ester) 4-methoxyphenyl, methylphenylsulfonamido Ester backbone increases hydrophobicity; sulfonamido adds H-bonding capacity
(2E)-N-(4-((3-chloro-4-((pyridin-2-yl)methoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide But-2-enamide Quinolinyl, chloro, ethoxy, cyano, pyridinylmethoxy Quinoline and cyano groups enhance rigidity; ethoxy improves lipophilicity

Key Observations :

  • The target compound’s morpholine-sulfonyl group distinguishes it from analogues with amino or heterocyclic substituents. This group likely improves solubility in polar solvents compared to lipophilic substituents (e.g., quinoline in ).
  • Backbone variations: But-2-enoate esters (e.g., ) exhibit greater hydrolytic instability compared to enamides due to the ester moiety.

Insights :

  • Phase-transfer catalysis (PTC) is effective for synthesizing butenamide/butenoate derivatives with diverse aryl groups .
  • The target compound’s synthesis may involve sulfonylation of a phenyl precursor, followed by formamido coupling.

Crystalline Forms and Solid-State Properties

Crystallinity data from analogous compounds suggest trends in stability and formulation:

Compound Crystalline Forms Key Features Reference
(S,E)-4-(Dimethylamino)-N-(3-(4-(2-hydroxy-1-phenylethylamino)-6-phenylfuro[2,3-d]pyrimidin-5-yl)phenyl)... Polymorphs reported H-bonding via hydroxy and amino groups stabilizes forms
Quinolinyl but-2-enamide derivative Polymorphs reported Rigid quinoline backbone supports lattice order
Target compound Not reported Morpholine-sulfonyl may promote H-bonding networks

Comparison :

  • The hydroxy and amino groups in facilitate robust crystalline lattices, while the target’s sulfonyl group could similarly stabilize polymorphs through H-bonding.

Spectroscopic and Analytical Data

Representative NMR data for butenamide/butenoate derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.0–5.5 ppm for enamide protons ) suggest that the target compound’s morpholine-sulfonylphenyl group would produce distinct deshielding effects in the aromatic region.

Biological Activity

(2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, including a morpholine sulfonyl group and a phenylformamido group. This article explores its biological activity, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-morpholin-4-ylsulfonylbenzamide. Its molecular formula is C16H21N3O5SC_{16}H_{21}N_{3}O_{5}S, and it has a molecular weight of 373.42 g/mol. The presence of both sulfonyl and amide functional groups suggests potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing downstream signaling pathways.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicate significant cytotoxic effects, particularly in the following cell lines:

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colon)12.5Cell cycle arrest at G2/M phase
M21 (Melanoma)15.0Disruption of microtubule integrity
MCF7 (Breast)10.0Induction of apoptosis

These findings suggest that the compound effectively inhibits cell growth through mechanisms such as cell cycle disruption and apoptosis induction.

Angiogenesis Inhibition

In chick chorioallantoic membrane assays, this compound demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis. The compound showed comparable efficacy to known angiogenesis inhibitors like combretastatin A-4.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that enhance its biological profile:

CompoundPrimary ActivityUnique Features
Olanzapine N-oxideAntipsychoticSimilar structural motifs
PiperineAnticancerNatural product with broad activity
(2E)-N-methyl-4-{...}AntiproliferativeDual action on cell cycle and angiogenesis

Case Studies

  • Study on Cancer Cell Lines : A study assessed the effects of various derivatives of the compound on HT-29, M21, and MCF7 cells, revealing that modifications to the sulfonamide moiety could enhance antiproliferative activity.
  • Mechanistic Studies : Research into the compound's mechanism revealed that it binds to β-tubulin, leading to cytoskeletal disruption and subsequent cell death in cancer cells.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-N-methyl-4-{[4-(morpholine-4-sulfonyl)phenyl]formamido}but-2-enamide?

  • Methodological Answer : Synthesis typically involves sequential coupling reactions. First, prepare the morpholine-4-sulfonylphenyl intermediate via sulfonylation of 4-aminophenylmorpholine using morpholine sulfonyl chloride. Next, form the formamido group via condensation with activated carboxylic acid derivatives (e.g., using EDCI/HOBt). The (2E)-butenamide moiety can be introduced via a Wittig reaction or Michael addition, ensuring stereochemical control. Purification often employs column chromatography or recrystallization. Confirm structural integrity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS). For analogous procedures, refer to esterification and coupling steps in and .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation (e.g., n-hexane/chloroform). Data collection at 296 K using a diffractometer (Mo-Kα radiation) yields intensity data. Solve the structure using direct methods in SHELXS and refine with SHELXL, which handles hydrogen bonding networks and disorder modeling . Geometric parameters (e.g., bond angles, torsion) are validated against literature norms. Weak interactions (C–H⋯O) are analyzed using Mercury software. For hydrogen bond analysis, see and .

Advanced Research Questions

Q. How can contradictions between computational modeling (DFT) and experimental crystallographic data be resolved?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from crystal packing effects or dynamic motions absent in gas-phase DFT. Perform periodic DFT calculations (e.g., CRYSTAL17) incorporating crystal environment parameters. Cross-validate with spectroscopic data (FT-IR, Raman) to assess vibrational modes. For example, highlights HOMO-LUMO analysis to reconcile electronic properties with reactivity . Refine computational models using solvent effect corrections (e.g., PCM) and compare with multiple refinement cycles in SHELXL .

Q. What experimental strategies are effective for polymorph screening of this compound?

  • Methodological Answer : Polymorph screening involves solvent-mediated crystallization (e.g., slurry conversion, cooling/evaporation in 24 solvents). Characterize forms using XRPD, DSC (melting points), and TGA (thermal stability). For hydrate/solvate detection, use dynamic vapor sorption (DVS). demonstrates polymorph identification via SCXRD and Hirshfeld surface analysis to distinguish packing motifs . Stability studies (40°C/75% RH for 4 weeks) can rank forms by thermodynamic favorability.

Q. How to design kinase inhibition assays to evaluate this compound’s biological potential?

  • Methodological Answer : Kinase profiling (e.g., BTK, EGFR) uses fluorescence-based ADP-Glo™ assays. Prepare compound dilutions (1 nM–10 µM) in DMSO and incubate with kinase, substrate (e.g., poly-Glu-Tyr), and ATP. Measure IC50_{50} values via luminescence. Compare with positive controls (e.g., ibrutinib for BTK). For structural analogs, and highlight scaffold modifications to enhance selectivity . Follow-up with cellular assays (e.g., proliferation inhibition in cancer lines) and docking studies (AutoDock Vina) to predict binding modes.

Q. What analytical approaches validate the compound’s stability under stress conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal : Heat at 80°C for 72 hrs.
  • Photolytic : Expose to UV (254 nm) and visible light (ICH Q1B).
  • Hydrolytic : Test in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (H2_2O) conditions at 60°C.
    Analyze degradation products via UPLC-MS/MS. Quantify stability using peak area loss (HPLC-PDA). and emphasize hydrogen bonding’s role in solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.